molecular formula C18H10N2 B1211750 Indolo[3,2-b]carbazole CAS No. 241-55-4

Indolo[3,2-b]carbazole

Cat. No. B1211750
CAS No.: 241-55-4
M. Wt: 254.3 g/mol
InChI Key: HLVSZSQYBQCBQG-UHFFFAOYSA-N
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Patent
US08062769B2

Procedure details

In a 2000-ml three-necked flask that had been deaerated and filled with nitrogen were placed 50.69 g (0.2058 mole) of 3,3′-methylenediindole and 30.55 g (0.2061 mole) of triethyl orthoformate, then 640 g of methanol was added, and the mixture was stirred. To the mixture was added dropwise 5.0 g (0.0515 mole) of concentrated sulfuric over 3 minutes and the mixture was heated under reflux for 1 hour. The mixture was cooled to room temperature and the reddish brown crystals formed were collected by filtration and reslurried twice with 500 ml of methanol. The solvent was distilled off under reduced pressure and 36.81 g of solid C or indolo[3,2-b]carbazole (0.1438 mole, 69.9% yield) was obtained as a reddish brown powder.
Quantity
50.69 g
Type
reactant
Reaction Step One
Quantity
30.55 g
Type
reactant
Reaction Step Two
Quantity
640 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](C1C2C(=CC=CC=2)NC=1)[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.C(O[CH2:28][CH3:29])(OCC)OCC>CO>[CH:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[N:4]=[C:3]3[CH:1]=[C:2]4[C:3](=[N:4][C:5]5[C:10]4=[CH:9][CH:8]=[CH:7][CH:6]=5)[CH:29]=[C:28]3[C:6]=12

Inputs

Step One
Name
Quantity
50.69 g
Type
reactant
Smiles
C(C1=CNC2=CC=CC=C12)C1=CNC2=CC=CC=C12
Step Two
Name
Quantity
30.55 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
640 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2000-ml three-necked flask that had been deaerated
ADDITION
Type
ADDITION
Details
filled with nitrogen
ADDITION
Type
ADDITION
Details
To the mixture was added dropwise 5.0 g (0.0515 mole) of concentrated sulfuric over 3 minutes
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reddish brown crystals formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure and 36.81 g of solid C

Outcomes

Product
Name
Type
product
Smiles
C1=C2C(=CC=C1)N=C1C2=CC2=NC3=CC=CC=C3C2=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1438 mol
YIELD: PERCENTYIELD 69.9%
YIELD: CALCULATEDPERCENTYIELD 139.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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